molecular formula C16H16N2O2S B2717568 N-methyl-1-(2-(thiophen-2-yl)acetyl)indoline-2-carboxamide CAS No. 1103514-54-0

N-methyl-1-(2-(thiophen-2-yl)acetyl)indoline-2-carboxamide

Cat. No. B2717568
CAS RN: 1103514-54-0
M. Wt: 300.38
InChI Key: VKRBSHGKPCQWLP-UHFFFAOYSA-N
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Description

Thiophene is a five-membered ring made up of one sulfur atom and four carbon atoms . It’s an essential heterocyclic compound with a variety of properties and applications. Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a vital role in the advancement of organic semiconductors . Indole is a significant heterocyclic system in natural products and drugs . They are important types of molecules and natural products and play a main role in cell biology .


Synthesis Analysis

The synthesis of thiophene derivatives often involves condensation reactions, such as the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The synthesis of indole derivatives is a significant area of research, with many methods being developed .


Molecular Structure Analysis

Thiophene contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . Indoles are a significant type of heterocycle as they are found in proteins in the form of amino acids, such as tryptophan .


Chemical Reactions Analysis

Thiophene derivatives undergo a variety of chemical reactions, including condensation reactions . Indole derivatives also undergo a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For thiophene, it is a five-membered ring with one sulfur atom . For indoles, they are a significant type of heterocycle found in proteins in the form of amino acids, such as tryptophan .

Scientific Research Applications

Conformational Preferences and Chemical Synthesis

Conformational Preferences

The study of indoline-2-carboxylic acid derivatives, including those structurally similar to N-methyl-1-(2-(thiophen-2-yl)acetyl)indoline-2-carboxamide, has revealed intrinsic conformational preferences influenced by the presence of a fused benzene ring. This structural feature significantly restricts the conformational space available to these molecules, impacting both the flexibility of the cyclic structure and the peptide backbone. The fused benzene ring dictates the cis-trans arrangement of the amide bond involving the nitrogen atom, with modifications like α-methylation affecting these conformational propensities further. These findings are crucial for understanding the structural behavior of such compounds in different environments, aiding in the design of molecules with specific biological activities (Warren et al., 2010).

Chemical Synthesis and Stability

The asymmetric synthesis of (S)-2-indolinecarboxylic acid, a related compound, demonstrates the integration of biocatalysis and homogeneous catalysis as a highly efficient method. This approach simplifies the production process, reducing it to just three steps compared to the traditional seven-step Fischer indole synthesis. Such advancements in synthetic methodologies not only streamline the production of indoline derivatives but also open the door to creating a variety of structurally diverse and complex molecules with potential therapeutic applications (de Lange et al., 2011).

Molecular Design and Therapeutic Potential

Design of Stable Secondary Structures

The solvent-dependent amide bond isomerization of (S)-indoline-2-carboxylic acid derivatives suggests these compounds' potential in designing new secondary structures for biomaterials. This unique property contrasts with proline's general preference for the trans amide isomer, highlighting indoline-2-carboxylic acid derivatives' role in developing novel materials with specific biochemical and physical properties (Pollastrini et al., 2021).

Thermodynamics and Kinetics of Spiro-Heterocycle Formation

A computational study on the reaction mechanism among indoline-2,3-dione and related compounds sheds light on the thermodynamic feasibility and kinetic aspects of spiro-heterocycle formation. Understanding the energy demands and geometrical transformations throughout the reaction process is fundamental in optimizing synthesis pathways for indoline derivatives with potential pharmacological uses (Siaka et al., 2017).

Future Directions

The future directions in the research of thiophene and indole derivatives involve the development of novel methods of synthesis and the investigation of their biological activities . These compounds have a wide range of applications in medicinal chemistry, material science, and industrial chemistry .

properties

IUPAC Name

N-methyl-1-(2-thiophen-2-ylacetyl)-2,3-dihydroindole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2S/c1-17-16(20)14-9-11-5-2-3-7-13(11)18(14)15(19)10-12-6-4-8-21-12/h2-8,14H,9-10H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKRBSHGKPCQWLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CC2=CC=CC=C2N1C(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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